molecular formula C17H12ClFN4O3 B2722659 2-[({[3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)ethanimidoyl]pyrazine CAS No. 866050-53-5

2-[({[3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)ethanimidoyl]pyrazine

Cat. No. B2722659
CAS RN: 866050-53-5
M. Wt: 374.76
InChI Key: ZZDAZXBTBGUNLV-AFPJDJCSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[({[3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)ethanimidoyl]pyrazine is a useful research compound. Its molecular formula is C17H12ClFN4O3 and its molecular weight is 374.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorinated Heterocyclic Compounds Synthesis

Research in the field of medicinal chemistry has shown significant interest in fluorinated pyrazoles due to their potential as building blocks for further functionalization. A study by Surmont et al. (2010) detailed a novel synthesis approach for fluorinated pyrazoles. This process involves the treatment of benzoylfluoroacetonitrile with hydrazine, yielding new 3-amino-4-fluoropyrazoles. Additionally, an unexpected formation of 3-unsubstituted 4-fluoropyrazoles from α-cyano-α,α-difluoroketones through a unique mechanism was reported, emphasizing the versatility of fluorinated compounds in synthesizing heterocyclic structures with potential medicinal relevance Surmont, G. Verniest, N. de Kimpe, 2010.

Another study by Shi et al. (1996) utilized 2-fluoroacrylic building blocks for creating a range of fluorine-bearing heterocyclic compounds, including pyrazolones and pyrimidines. The research highlighted the efficiency of using these fluorinated components to synthesize diverse heterocyclic structures, offering a broad application scope in designing new chemical entities for further biological evaluation G. Shi, Qian Wang, M. Schlosser, 1996.

Applications in Medicinal Chemistry

The synthesized fluorinated heterocyclic compounds have shown promising applications in medicinal chemistry. For instance, the development of novel pyrazole, isoxazole, and pyrimidine derivatives has been explored for their potential as antimicrobial and anti-inflammatory agents. A study by Kendre et al. (2015) involved the synthesis of these derivatives through a multi-component cyclo-condensation reaction, demonstrating their significant anti-bacterial and antifungal activities. Some selected compounds also exhibited notable anti-inflammatory activity, underscoring the therapeutic potential of these fluorinated heterocyclic compounds in addressing various biological targets B. V. Kendre, M. G. Landge, S. Bhusare, 2015.

properties

IUPAC Name

[(Z)-1-pyrazin-2-ylethylideneamino] 3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFN4O3/c1-9(13-8-20-6-7-21-13)22-26-17(24)14-10(2)25-23-16(14)15-11(18)4-3-5-12(15)19/h3-8H,1-2H3/b22-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZDAZXBTBGUNLV-AFPJDJCSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)ON=C(C)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)O/N=C(/C)\C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.